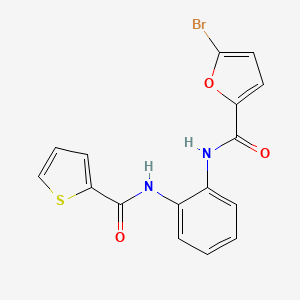

5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-thiophenecarboxaldehyde is a halogenated heterocycle . It has an empirical formula of C5H3BrOS and a molecular weight of 191.05 . It’s used in biological studies for its anti-inflammatory and anti-tumor activity .

Synthesis Analysis

Thiophene-based analogs are of interest to scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-thiophenecarboxaldehyde can be represented by the SMILES string [H]C (=O)c1ccc (Br)s1 . It’s also available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

5-Bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637 at 20°C, a boiling point of 105-107 °C at 11 mmHg, and a density of 1.607 g/mL at 25 °C .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide , have been studied for their potential anticancer properties . These compounds can interact with various biological targets and may inhibit the growth of cancer cells. Research in this area focuses on synthesizing new thiophene compounds and evaluating their efficacy against different cancer cell lines.

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are known to serve as corrosion inhibitors . They can be applied to metals to prevent degradation caused by environmental factors. This application is crucial in extending the lifespan of metal components in industrial machinery and infrastructure.

Electronics: Organic Semiconductors

Organic semiconductors are a vital part of electronic devices, and thiophene-based compounds have shown promise in this field . Their ability to conduct electricity while maintaining flexibility makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Pharmaceutical Applications: Anti-inflammatory Drugs

Thiophene derivatives are also explored for their anti-inflammatory properties . They can be formulated into drugs that reduce inflammation in various conditions, such as arthritis and other inflammatory diseases. The research includes synthesizing new derivatives and assessing their safety and effectiveness.

Agrochemicals: Pesticides and Herbicides

The structural versatility of thiophene allows for the development of agrochemicals like pesticides and herbicides . These compounds can be designed to target specific pests or weeds, providing a more tailored approach to crop protection.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the development of OLEDs due to their excellent electroluminescent properties . They play a role in creating more efficient and durable displays for televisions, smartphones, and other devices.

Safety and Hazards

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of biological activities

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their wide range of biological activities

Propriétés

IUPAC Name |

5-bromo-N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3S/c17-14-8-7-12(22-14)15(20)18-10-4-1-2-5-11(10)19-16(21)13-6-3-9-23-13/h1-9H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEVRPADKPGQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2887051.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)

![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)

![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)